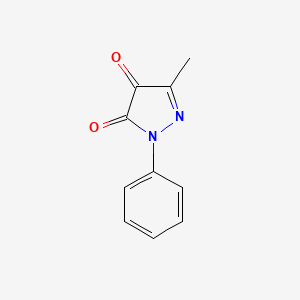

3-Methyl-1-phenyl-1H-pyrazole-4,5-dione

Descripción general

Descripción

3-Methyl-1-phenyl-1H-pyrazole-4,5-dione is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

This compound undergoes nucleophilic displacement at electrophilic positions. A key example involves replacing chlorine with phenolic groups under basic conditions:

-

Reagents : p-Cresol, potassium hydroxide, dimethylsulfoxide (DMSO)

-

Conditions : Heating at 80°C for 5 hours in DMSO

-

Product : 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde (82% yield)

The reaction proceeds via deprotonation of p-cresol, generating a phenoxide ion that attacks the electrophilic carbon adjacent to the aldehyde group.

Acylation Reactions

Electrophilic acylation at the pyrazole ring’s reactive positions is well-documented:

-

Reagents : Aroyl chlorides (e.g., 4-methylbenzoyl chloride)

-

Conditions : Reflux in dichloromethane with triethylamine as a base

-

Product : 4-(4-Methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one (74–76% yield)

This Friedel-Crafts-type acylation modifies the pyrazole scaffold for enhanced biological activity.

Cyclization Reactions

The compound participates in multi-component cyclization to form complex heterocycles:

-

Reagents : trans-2-Benzoyl-3-(4-nitrophenyl)aziridine, NH₄OAc

-

Conditions : Ethanol, room temperature, 48-hour stirring

-

Product : 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene (45–67% yield)

The reaction involves aziridine ring opening and subsequent bicyclic system formation.

Vilsmeier-Haack Formylation

Chloroformylation via the Vilsmeier-Haack reaction introduces aldehyde functionalities:

-

Reagents : Phosphorus oxychloride (POCl₃), dimethylformamide (DMF)

-

Conditions : 0°C for 45 minutes, followed by gradual warming

-

Product : 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (quantitative conversion)

This method is critical for synthesizing intermediates used in further derivatization.

Cyclocondensation Reactions

Base-mediated cyclocondensation forms pyrazolone derivatives:

-

Reagents : Ethyl acetoacetate, phenylhydrazine

-

Conditions : Reflux in ethanol with catalytic acetic acid

-

Product : 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (85–90% yield)

This reaction establishes the pyrazole core structure, enabling subsequent functionalization.

Stability and Degradation

Under standard conditions, the compound remains stable but degrades in prolonged acidic/basic environments. Hydrolysis of the dione ring occurs at pH < 2 or pH > 12, forming open-chain dicarboxylic acids .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties:

3-Methyl-1-phenyl-1H-pyrazole-4,5-dione has been explored for various pharmacological activities, including:

- Anti-inflammatory: Studies have indicated its potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Analgesic: The compound exhibits pain-relieving properties, making it a candidate for analgesic drug development.

- Anticancer: Research has shown that derivatives of this compound can induce apoptosis in cancer cells, demonstrating cytotoxic effects against various human cell lines .

Mechanism of Action:

The compound interacts with several biological targets, including enzymes and receptors. For instance, it has been shown to inhibit dipeptidyl peptidase 4 (DPP-4), which plays a crucial role in glucose metabolism and is a target for diabetes treatment.

Materials Science

Organic Electronics:

In materials science, this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in organic electronic devices.

Synthesis Techniques:

The synthesis typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions. This reaction can be optimized to achieve high yields and purity, which is essential for industrial applications.

Biological Studies

Antimicrobial Activity:

Recent studies have highlighted the antimicrobial properties of this compound derivatives. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth .

Case Study:

A study conducted by Girish et al. demonstrated that the compound could be synthesized using a nano-ZnO catalyst, yielding high percentages (78–97%) of desired products with significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Pharmacological Activities of this compound

Table 2: Synthesis Methods and Yields

Mecanismo De Acción

The mechanism of action of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.

Comparación Con Compuestos Similares

3-Methyl-1-phenyl-1H-pyrazole: This compound is structurally similar but lacks the dione functionality.

1-Phenyl-3-methyl-5-pyrazolone: Another related compound with a different substitution pattern on the pyrazole ring.

Uniqueness: 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione is unique due to the presence of the dione functionality, which imparts distinct chemical and biological properties. This functionality allows for specific interactions with biological targets and contributes to the compound’s versatility in various applications.

Actividad Biológica

Overview

3-Methyl-1-phenyl-1H-pyrazole-4,5-dione, also known as edaravone, is a heterocyclic compound with a molecular formula of C10H8N2O2. It belongs to the pyrazole family and has garnered attention for its diverse biological activities, particularly in medicinal chemistry and neuroprotection. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

The compound exhibits several mechanisms through which it exerts its biological effects:

- Free Radical Scavenging : Edaravone is known for its ability to scavenge free radicals, which contributes to its neuroprotective properties. This mechanism is crucial in mitigating oxidative stress in neuronal tissues.

- Enzyme Interaction : It interacts with various enzymes, including dipeptidyl peptidase 4 (DPP-4), which plays a significant role in glucose metabolism. This interaction may influence metabolic pathways and cellular signaling.

- Gene Expression Modulation : The compound has been shown to affect gene expression related to oxidative stress responses and apoptosis, indicating its role in cellular survival mechanisms.

Biological Activities

This compound exhibits a range of biological activities:

- Neuroprotective Effects : Primarily investigated for its potential in treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and ischemic stroke. Its ability to protect neurons from oxidative damage is a key area of research .

- Antimicrobial Properties : Studies have indicated that derivatives of this compound possess antimicrobial activity against various pathogens, suggesting potential applications in infectious disease treatment.

- Anticancer Activity : Preliminary studies suggest that some pyrazole derivatives may exhibit cytotoxic effects on cancer cell lines, highlighting their potential as anticancer agents.

Case Studies

Several studies have explored the biological activity of this compound:

-

Neuroprotection in Stroke Models :

- A study demonstrated that edaravone significantly reduced neuronal damage in animal models of ischemic stroke by inhibiting oxidative stress pathways.

-

Antimicrobial Efficacy :

- Research indicated that specific derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.

- Cytotoxicity Against Cancer Cell Lines :

Comparison with Similar Compounds

The following table highlights the structural features and unique properties of this compound compared to other pyrazole derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Methyl-1-(4-chlorophenyl)-1H-pyrazole-4,5-dione | Contains a chlorine substituent at position 4 | Enhanced antimicrobial activity |

| 3-Ethyl-1-phenyldihydropyrazole | Ethyl group at position 3 | Increased lipophilicity affecting bioavailability |

| 3-Isopropyl-1-(4-methylphenyl)-pyrazole | Isopropyl group at position 3 | Potentially altered pharmacokinetics |

| 3-Methyl-1-(4-methoxyphenyl)-pyrazole | Methoxy substituent enhances solubility | Improved interaction with certain biological targets |

Propiedades

IUPAC Name |

5-methyl-2-phenylpyrazole-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-9(13)10(14)12(11-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHUUJNRNMODNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435610 | |

| Record name | ST50165930 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881-05-0 | |

| Record name | ST50165930 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.